4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal
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Overview
Description
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal is an organic compound with the molecular formula C11H18O3 It is characterized by a dioxane ring substituted with a butenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal typically involves the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol . The diol can be obtained through a combined Aldol and Cannizzaro reaction of 2,3-dimethylbutanal with formaldehyde . The reaction conditions usually require an acidic catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring or the butenal group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dioxane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of butenal.
Benzenamine, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-: Contains an amine group instead of an aldehyde.
1,3-Dioxane, 4,5-dimethyl-: Lacks the butenal group, simpler structure.
Uniqueness
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal is unique due to the presence of both the dioxane ring and the butenal group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(E)-4-(5,5-dimethyl-1,3-dioxan-2-yl)but-3-enal |
InChI |
InChI=1S/C10H16O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h3,5-6,9H,4,7-8H2,1-2H3/b5-3+ |
InChI Key |
SZEXNFZKPQXYOP-HWKANZROSA-N |
Isomeric SMILES |
CC1(COC(OC1)/C=C/CC=O)C |
Canonical SMILES |
CC1(COC(OC1)C=CCC=O)C |
Origin of Product |
United States |
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